

# Synthesizing and Purifying Tiger17 Peptide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Tiger17   |           |
| Cat. No.:            | B15542187 | Get Quote |

**Application Notes and Protocols** 

Audience: Researchers, scientists, and drug development professionals.

#### **Abstract**

**Tiger17**, a cyclic 11-amino acid peptide (c[WCKPKPRCH-NH<sub>2</sub>]), has demonstrated significant potential in promoting wound healing.[1][2][3] It actively participates in all three stages of the wound healing process: inflammation, proliferation, and tissue remodeling.[1] **Tiger17** stimulates the recruitment of macrophages, promotes the proliferation and migration of keratinocytes and fibroblasts, and activates key signaling pathways, including the mitogenactivated protein kinases (MAPK) and transforming growth factor-beta (TGF-β)/Smad pathways.[1] This document provides detailed protocols for the chemical synthesis of **Tiger17** using Fmoc-based solid-phase peptide synthesis (SPPS), its subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC), and methods for its characterization and biological activity assessment.

#### Introduction

The **Tiger17** peptide is a synthetic derivative of tigerinins, antimicrobial peptides isolated from the skin secretions of the frog Fejervarya cancrivora. Its cyclic structure, formed by a disulfide bridge between two cysteine residues, enhances its stability. The peptide's amino acid sequence is H-Trp-Cys-Lys-Pro-Lys-Pro-Lys-Pro-Arg-Cys-His-NH<sub>2</sub> (Disulfide Bridge: Cys2-Cys10). For researchers investigating novel therapeutics for wound healing and tissue



regeneration, the ability to reliably synthesize and purify bioactive **Tiger17** is crucial. These protocols offer a comprehensive guide to producing high-purity **Tiger17** for research purposes.

#### **Data Presentation**

Table 1: Physicochemical Properties of Tiger17

| Property              | Value                    | Reference |
|-----------------------|--------------------------|-----------|
| Amino Acid Sequence   | c[WCKPKPKPRCH-NH2]       |           |
| Molecular Formula     | C62H99N21O11S2           | N/A       |
| Molecular Weight (Da) | 1378.7 g/mol             | N/A       |
| Purity (by HPLC)      | >95% to >98%             |           |
| Appearance            | Lyophilized white powder | _         |

# Table 2: Summary of Experimental Parameters for Tiger17 Synthesis and Purification



| Stage                   | Parameter                                                      | Typical<br>Value/Method                                                   | Reference |
|-------------------------|----------------------------------------------------------------|---------------------------------------------------------------------------|-----------|
| Synthesis               | Method                                                         | Fmoc-Solid Phase<br>Peptide Synthesis<br>(SPPS)                           |           |
| Resin                   | Rink Amide resin                                               |                                                                           |           |
| Cysteine Protection     | Acid-labile groups<br>(e.g., Trt, Mmt)                         | _                                                                         |           |
| Coupling Reagents       | HBTU/HOBt or DIC/Oxyma                                         | _                                                                         |           |
| Cleavage Cocktail       | TFA/TIS/H <sub>2</sub> O (e.g., 95:2.5:2.5)                    | <del>-</del>                                                              |           |
| Cyclization (Oxidation) | Air oxidation or specific oxidizing agents (e.g., lodine, NCS) | <del>-</del>                                                              |           |
| Purification            | Method                                                         | Reverse-Phase High-<br>Performance Liquid<br>Chromatography (RP-<br>HPLC) |           |
| Column                  | C18 stationary phase                                           |                                                                           | •         |
| Mobile Phase A          | 0.1% TFA in Water                                              | <del>-</del>                                                              |           |
| Mobile Phase B          | 0.1% TFA in<br>Acetonitrile                                    |                                                                           |           |
| Gradient                | Linear gradient of increasing Mobile Phase B                   | <del>-</del>                                                              |           |
| Characterization        | Method                                                         | Mass Spectrometry<br>(e.g., MALDI-TOF)                                    |           |
| Analytical RP-HPLC      |                                                                |                                                                           | •         |



# Experimental Protocols Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Linear Tiger17 Precursor

This protocol details the manual synthesis of the linear **Tiger17** precursor on a Rink Amide resin using the Fmoc/tBu strategy.

#### Materials:

- · Rink Amide resin
- Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH)
- Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure
- Deprotection solution: 20% (v/v) Piperidine in Dimethylformamide (DMF)
- Solvents: DMF, Dichloromethane (DCM)
- Solid-phase synthesis vessel

#### Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
- · Fmoc Deprotection:
  - Drain the DMF.
  - Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
  - o Drain the solution.
  - Add a fresh portion of 20% piperidine/DMF and agitate for 15 minutes.
  - Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
- Amino Acid Coupling:



- In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), Oxyma Pure (3 eq.), and DIC
   (3 eq.) in DMF.
- Add the activation solution to the resin.
- Agitate for 1-2 hours at room temperature.
- Monitor the coupling reaction using a ninhydrin test.
- Once the coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).
- Chain Elongation: Repeat steps 2 and 3 for each amino acid in the **Tiger17** sequence.
- Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
- Resin Washing and Drying: Wash the peptidyl-resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

# Protocol 2: Cleavage, Cyclization, and Purification of Tiger17

#### Materials:

- Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
- · Cold diethyl ether
- Oxidation buffer: 0.1 M Ammonium bicarbonate, pH 8.0-8.5
- RP-HPLC system with a C18 column
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Lyophilizer



#### Procedure:

- Cleavage and Deprotection:
  - Treat the dried peptidyl-resin with the cleavage cocktail for 2-3 hours at room temperature.
  - Filter the resin and collect the filtrate.
  - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  - Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).
  - Air-dry the crude peptide pellet.
- Cyclization (Disulfide Bond Formation):
  - Dissolve the crude linear peptide in the oxidation buffer at a low concentration (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization.
  - Stir the solution gently, open to the air, for 12-24 hours.
  - Monitor the progress of the cyclization by analytical RP-HPLC and mass spectrometry.
- · Purification by RP-HPLC:
  - Acidify the cyclization mixture with TFA.
  - Filter the solution and inject it onto a preparative C18 RP-HPLC column.
  - Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5-60% B over 60 minutes).
  - Monitor the elution profile at 214 nm and 280 nm.
  - Collect fractions corresponding to the main peptide peak.
- Characterization and Lyophilization:
  - Analyze the purity of the collected fractions by analytical RP-HPLC.



- Confirm the molecular weight of the purified peptide by mass spectrometry.
- Pool the pure fractions and lyophilize to obtain the final **Tiger17** peptide as a white powder.

### **Protocol 3: In Vitro Wound Healing (Scratch) Assay**

This assay is used to evaluate the effect of **Tiger17** on cell migration.

#### Materials:

- Keratinocytes (e.g., HaCaT) or Fibroblasts (e.g., HSFs)
- Cell culture medium and supplements
- Multi-well cell culture plates (e.g., 12-well or 24-well)
- Sterile pipette tips (e.g., p200)
- Tiger17 peptide stock solution
- Microscope with a camera

#### Procedure:

- Cell Seeding: Seed the cells into the wells of a multi-well plate at a density that will form a confluent monolayer within 24 hours.
- Creating the "Wound":
  - Once the cells are confluent, use a sterile pipette tip to make a straight scratch across the center of the monolayer.
  - Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove detached cells.
- Treatment:



- Replace the PBS with a fresh cell culture medium containing different concentrations of **Tiger17** (e.g., 0, 2.5, 5, 10, 20 μg/mL).
- Image Acquisition:
  - Capture images of the scratch in each well at time 0.
  - Incubate the plate at 37°C in a humidified incubator.
  - o Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).
- Data Analysis:
  - Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).
  - Calculate the percentage of wound closure for each treatment group relative to the initial wound area.

## **Mandatory Visualization**



Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of **Tiger17** peptide.





Click to download full resolution via product page

Caption: Signaling pathways activated by Tiger17 in wound healing.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A Small Peptide with Potential Ability to Promote Wound Healing PMC [pmc.ncbi.nlm.nih.gov]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Synthesizing and Purifying Tiger17 Peptide: A Detailed Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542187#how-to-synthesize-and-purify-tiger17-peptide-for-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com